n-(4-Bromo-3-nitrophenyl)methanesulfonamide
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Overview
Description
N-(4-Bromo-3-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7BrN2O4S and a molecular weight of 295.11 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a methanesulfonamide group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-nitrophenyl)methanesulfonamide typically involves the nitration of 4-bromoaniline followed by sulfonation. The nitration process introduces a nitro group to the aromatic ring, while the sulfonation process adds a methanesulfonamide group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution on the aromatic ring .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-nitrophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanesulfonamide group.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as iodo-substituted derivatives.
Reduction: The major product is N-(4-Amino-3-nitrophenyl)methanesulfonamide.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Scientific Research Applications
N-(4-Bromo-3-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom and methanesulfonamide group contribute to the compound’s reactivity and specificity in various chemical and biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromo-2-nitrophenyl)methanesulfonamide: Similar in structure but with different substitution patterns on the benzene ring.
N-(4-Bromo-2-nitrophenyl)methanesulfonamide: Another isomer with distinct chemical properties.
Uniqueness
N-(4-Bromo-3-nitrophenyl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H7BrN2O4S |
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Molecular Weight |
295.11 g/mol |
IUPAC Name |
N-(4-bromo-3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7BrN2O4S/c1-15(13,14)9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 |
InChI Key |
LVRFNYFQDCTLNL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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